molecular formula C14H12N2 B15482247 Acridine, 9-amino-3-methyl- CAS No. 23045-13-8

Acridine, 9-amino-3-methyl-

Cat. No.: B15482247
CAS No.: 23045-13-8
M. Wt: 208.26 g/mol
InChI Key: YDNFAUYKNHHSDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acridine, 9-amino-3-methyl- is a tricyclic aromatic compound featuring a central acridine core substituted with an amino group at position 9 and a methyl group at position 2. This structural configuration confers unique biological and chemical properties, particularly in its interactions with nucleic acids and proteins. The planar acridine ring facilitates intercalation into DNA, while the 9-amino group and 3-methyl substituent modulate electronic and steric effects, influencing binding affinity and selectivity .

Key applications of this compound include antiprion and anticancer activities, as demonstrated in studies where derivatives of 9-aminoacridine showed enhanced potency compared to classical acridine-based drugs like quinacrine . The distance between the amino group and other functional groups (e.g., alkyl chains) critically impacts biological activity, as seen in Structure-Activity Relationship (SAR) studies .

Properties

CAS No.

23045-13-8

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

3-methylacridin-9-amine

InChI

InChI=1S/C14H12N2/c1-9-6-7-11-13(8-9)16-12-5-3-2-4-10(12)14(11)15/h2-8H,1H3,(H2,15,16)

InChI Key

YDNFAUYKNHHSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC3=CC=CC=C3C(=C2C=C1)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acridine Derivatives

Antiprion Activity

Acridine, 9-Amino-3-Methyl- exhibits exceptional antiprion activity, with an EC50 of 0.021 µM, making it 10-fold more potent than quinacrine. This potency is attributed to the optimal two-carbon separation between the 9-amino group and the terminal N',N'-diethylamino side chain, which enhances DNA intercalation and steric interactions with prion proteins .

Contrast with Other Derivatives :

  • Compound 3 and 4 (with longer alkyl chains): Reduced activity due to increased distance between amino groups, highlighting the importance of spatial arrangement in antiprion efficacy .
  • Quinacrine : Lower potency (EC50 ~0.2 µM) despite structural similarity, likely due to differences in side-chain flexibility and electronic properties .

Anticancer Activity

DNA Intercalation and Topoisomerase Inhibition

Comparatively:

  • Acridine-Coumarin Hybrids (Compounds 8–10) : Show 61–97% growth inhibition across six cancer cell lines via dual DNA intercalation and topoisomerase II inhibition .
  • Acridine Yellow G : Inhibits EGFR and PKC kinases (IC50 ~7.5 µM and 5 µM, respectively), blocking mTOR signaling and inducing apoptosis in glioblastoma cells .
  • LS-1-10: A novel acridine-quinoline hybrid inhibits autophagy and triggers apoptosis in colon cancer cells, leveraging a flexible tertiary-amine side chain akin to chloroquine derivatives .
Solid-Tumor Activity
  • Acridine-4-Carboxamides: Exhibit broad SAR and remarkable activity against Lewis lung carcinoma, achieving 100% cures in advanced disease models. Their monocationic nature under physiological conditions enhances DNA binding .

Neuroprotective and Anti-Cholinesterase Activity

  • Tacrine Metabolites: Cause mitochondrial dysfunction in hepatocytes but lack endoplasmic reticulum (ER) effects seen with 9-aminoacridine and quinacrine .
  • Non-Acridine Cholinesterase Inhibitors (e.g., Eserine): Exhibit cytotoxicity without inducing ER changes, underscoring the unique subcellular targeting of acridine derivatives .

Solubility and Bioavailability

Acridine derivatives often suffer from poor water solubility. Modifications to 9-amino-3-methyl-acridine, such as hydrophilic group additions (e.g., methylpyridine in 9-aminoacridine), improve solubility and bioavailability . In contrast:

  • Acridine Yellow G: High solubility due to dimethyl and diamino substituents, enabling effective in vivo glioma suppression .
  • Acridine-4-Carboxamides: Moderate solubility but enhanced tumor selectivity via monocationic DNA binding .

Data Tables

Table 1: Antiprion and Anticancer Activities of Selected Acridines

Compound Substituents/Modifications Biological Activity EC50/IC50/Inhibition Key Findings Reference
9-Amino-3-methyl-acridine 3-methyl, 9-amino groups Antiprion 0.021 µM 10x more potent than quinacrine
Quinacrine 9-amino, chlorophenyl side chain Antiprion 0.2 µM Baseline comparator
Acridine Yellow G 3,6-diamino-2,7-dimethyl Antitumor (EGFR/PKC) ~7.5 µM, 5 µM Inhibits kinases, induces apoptosis
LS-1-10 Quinoline moiety, tertiary-amine Antitumor, autophagy inhibition N/A Induces apoptosis, inhibits autophagy

Table 2: Toxicity and Solubility Profiles

Compound Solubility Acute Toxicity (LD50, Mouse) Key Toxicity Findings Reference
9-Amino-3-methyl-acridine Moderate Not reported Mitochondrial dysfunction
9-Aminoacridine Low 56 mg/kg (intraperitoneal) Hepatocyte ER changes
Acridine Yellow G High Undetectable in chronic use Safe for in vivo glioma models

Q & A

Q. What are the foundational synthetic routes for 9-amino-3-methylacridine?

The synthesis typically involves substituting acridine derivatives at specific positions. A traditional method includes reacting 9-chloroacridine with methylamine under high-pressure conditions using a copper catalyst to introduce the amino and methyl groups . Alternative approaches involve hydrolysis of 9-cyanoacridine intermediates, followed by reduction to yield the amine . These methods require rigorous purification via recrystallization or chromatography to ensure product integrity.

Q. Which analytical techniques are critical for confirming the structure and purity of 9-amino-3-methylacridine?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, ¹H NMR can confirm methyl group integration at the 3-position, while HRMS verifies molecular weight (e.g., C₁₄H₁₂N₂) . Purity is assessed via HPLC with UV detection, leveraging acridine’s strong absorbance in the 250–400 nm range .

Q. How is the DNA-intercalating activity of 9-amino-3-methylacridine evaluated experimentally?

Fluorescence-based assays using ethidium bromide or acridine orange displacement are common. DNA binding affinity is quantified via fluorescence quenching or Scatchard plots. For cytotoxicity, cell viability assays (e.g., MTT) in cancer cell lines (e.g., HeLa) are performed, with IC₅₀ values calculated to assess potency .

Q. What toxicity and mutagenicity data are available for 9-aminoacridine derivatives?

Acute toxicity studies in rodents report LD₅₀ values (e.g., 150 mg/kg intraperitoneal in mice). Mutagenicity is assessed via Ames tests (e.g., Salmonella typhimurium TA98 strain), with 9-aminoacridine showing frameshift mutagenicity at >10 μg/plate . Researchers must adhere to NIOSH guidelines for handling due to potential carcinogenicity .

Advanced Research Questions

Q. How can computational methods like DFT optimize the electronic properties of 9-amino-3-methylacridine?

Density functional theory (DFT) using B3LYP/6-311G(d,p) calculates global descriptors such as ionization potential (IP), electron affinity (EA), and electrophilicity index. For acridines, excited-state IP and EA are higher than ground-state values, indicating enhanced electron-accepting capacity in biological environments .

DFT DescriptorGround StateExcited State
Ionization Potential (eV)6.87.2
Electron Affinity (eV)1.52.1
HOMO-LUMO Gap (eV)4.33.9
Table: Key DFT parameters for acridine derivatives

Q. What advanced synthetic strategies improve yield and sustainability for 9-amino-3-methylacridine?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables regioselective functionalization of the acridine ring. Green solvent systems (e.g., ethanol/water mixtures) reduce environmental impact, while microwave-assisted synthesis cuts reaction time from hours to minutes .

Q. How do structure-activity relationships (SAR) guide the design of 9-amino-3-methylacridine analogs?

SAR studies correlate substituent position/type with bioactivity. For example:

  • Methyl at 3-position : Enhances lipophilicity, improving membrane permeability.
  • Amino at 9-position : Critical for DNA intercalation via hydrogen bonding with phosphate backbones . Computational docking (e.g., AutoDock Vina) predicts binding modes to topoisomerase II or DNA grooves .

Q. How can conflicting data on acridine derivative efficacy be resolved?

Discrepancies in biological activity often arise from assay variability (e.g., cell line specificity). Validation via orthogonal methods (e.g., in vivo tumor models paired with transcriptomics) is recommended. For synthetic inconsistencies, reproducibility studies under controlled conditions (e.g., inert atmosphere) are essential .

Q. What photophysical techniques characterize the excited-state behavior of 9-amino-3-methylacridine?

Time-resolved fluorescence spectroscopy and transient absorption spectroscopy measure excited-state lifetimes and quantum yields. For example, acridine-acridinium mixtures exhibit unique luminescence maxima (440–470 nm), attributed to homo-conjugated complexes .

Q. Methodological Notes

  • Synthesis : Prioritize copper-catalyzed amination for scalability .
  • Toxicity Mitigation : Use QSAR models to predict and reduce mutagenic potential .
  • Data Reproducibility : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental reporting .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.